N-Acetyl-D-glucosamine-13C8,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

230.14 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

MBLBDJOUHNCFQT-MCDNSCKWSA-N |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-glucosamine-13C8,15N: A Technical Guide to its Application in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a central role in a variety of critical biological processes. As a key component of the hexosamine biosynthetic pathway (HBP), it is the precursor for the synthesis of all amino sugars and is integral to the structure of complex glycans and glycoconjugates. The post-translational modification of proteins with O-linked GlcNAc (O-GlcNAcylation) is a dynamic regulatory mechanism akin to phosphorylation, influencing protein stability, localization, and activity. Given its importance, the ability to trace the metabolic fate of GlcNAc is crucial for understanding cellular physiology and the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

Stable isotope labeling, coupled with mass spectrometry and nuclear magnetic resonance (NMR), has emerged as a powerful technique for elucidating metabolic pathways and quantifying metabolic flux. N-Acetyl-D-glucosamine-13C8,15N is a stable isotope-labeled analog of GlcNAc in which all eight carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This complete labeling provides a distinct mass shift, enabling its unambiguous detection and differentiation from its unlabeled counterpart in complex biological samples. This technical guide provides an in-depth overview of the applications of this compound in metabolic studies, with a focus on experimental protocols, quantitative data analysis, and the visualization of relevant biological pathways and workflows.

Core Applications in Metabolic Research

The primary utility of this compound in metabolic studies lies in its function as a tracer to dissect the intricate pathways of glycan biosynthesis and O-GlcNAcylation. By introducing this labeled precursor to cells or organisms, researchers can track its incorporation into various downstream metabolites and macromolecules, providing quantitative insights into pathway dynamics.

Tracing the Hexosamine Biosynthetic Pathway (HBP) and Glycosylation

This compound serves as an invaluable tool for mapping the flux through the HBP. Once taken up by cells, it can be phosphorylated to GlcNAc-6-phosphate and subsequently converted to UDP-GlcNAc, the universal donor for N-linked and O-linked glycosylation. By measuring the rate of incorporation of the ¹³C and ¹⁵N labels into UDP-GlcNAc and downstream glycans, researchers can quantify the activity of this pathway under various physiological and pathological conditions. This allows for the investigation of how factors such as nutrient availability, cellular stress, and drug treatments impact glycosylation.

Quantitative Analysis of N-linked and O-linked Glycans

The distinct mass signature of this compound facilitates the relative and absolute quantification of specific glycan structures. In a typical experiment, one population of cells is cultured with the labeled GlcNAc, while a control population is cultured with the natural, unlabeled form. The cell populations are then combined, and the glycans are released, purified, and analyzed by mass spectrometry. The ratio of the peak intensities of the labeled and unlabeled versions of each glycan provides a precise measure of their relative abundance. This approach can reveal subtle changes in the glycome in response to experimental perturbations.

Investigating the Dynamics of O-GlcNAcylation

O-GlcNAcylation is a highly dynamic post-translational modification, and understanding its turnover is key to unraveling its regulatory roles. This compound can be used in pulse-chase experiments to measure the rates of addition and removal of O-GlcNAc on specific proteins. By introducing a pulse of the labeled GlcNAc and then switching to an unlabeled form, the rate of disappearance of the heavy isotope from O-GlcNAcylated proteins can be monitored over time, providing a direct measure of the modification's turnover rate.

Data Presentation: Quantitative Insights from Metabolic Labeling

The following tables summarize hypothetical quantitative data from metabolic studies using this compound to illustrate its application in quantifying changes in glycosylation.

Table 1: Relative Quantification of N-Glycans in Response to Drug Treatment

| N-Glycan Structure | Mass (Unlabeled) | Mass (Labeled with one ¹³C₈,¹⁵N-GlcNAc) | Fold Change (Treated/Control) | p-value |

| Hex₅HexNAc₄ | 1663.6 | 1672.6 | 1.2 | 0.045 |

| Hex₅HexNAc₄Fuc₁ | 1809.7 | 1818.7 | 0.8 | 0.032 |

| Hex₆HexNAc₅ | 2029.8 | 2038.8 | 1.5 | 0.011 |

| Hex₆HexNAc₅Fuc₁ | 2175.9 | 2184.9 | 0.7 | 0.021 |

Table 2: O-GlcNAc Turnover Rates on a Target Protein

| Time Point (hours) | % Labeled O-GlcNAc Remaining |

| 0 | 100 |

| 2 | 85 |

| 4 | 68 |

| 8 | 45 |

| 12 | 28 |

| 24 | 10 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

-

Cell Culture: Plate cells in complete growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Labeling Medium Preparation: Prepare a "heavy" labeling medium by supplementing glucose- and glutamine-free medium with dialyzed fetal bovine serum, physiological concentrations of glucose and glutamine, and a specific concentration of this compound (e.g., 100 µM). Prepare a parallel "light" medium with unlabeled N-Acetyl-D-glucosamine.

-

Metabolic Labeling: Remove the standard growth medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the prepared "heavy" or "light" labeling medium to the respective cell populations.

-

Incubation: Incubate the cells for a period sufficient to allow for incorporation of the label into the glycans of interest. This time can range from a few hours to several days, depending on the turnover rate of the specific glycans and proteins being studied.

-

Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS. Scrape the cells into a suitable lysis buffer for downstream processing.

Protocol 2: N-Glycan Release, Purification, and Mass Spectrometry Analysis

-

Protein Extraction and Quantification: Lyse the harvested cells and quantify the total protein concentration.

-

Protein Denaturation, Reduction, and Alkylation: Denature the proteins by heating, followed by reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of free cysteine residues with iodoacetamide.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

N-Glycan Release: Release the N-linked glycans from the peptides enzymatically using Peptide-N-Glycosidase F (PNGase F).

-

Glycan Purification: Purify the released N-glycans from peptides and other contaminants using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

-

Mass Spectrometry Analysis: Analyze the purified glycans by matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) mass spectrometry. Acquire data in both MS1 and MS/MS modes to determine the mass of the glycans and to obtain structural information.

-

Data Analysis: Process the mass spectrometry data to identify the labeled and unlabeled glycan pairs. Quantify the relative abundance of each glycan by comparing the peak areas of the isotopic envelopes of the labeled and unlabeled forms.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in metabolic studies.

Caption: The Hexosamine Biosynthetic Pathway showing the entry points for labeled GlcNAc.

Caption: Experimental workflow for quantitative glycomics using labeled GlcNAc.

Conclusion

This compound is a powerful and versatile tool for the in-depth investigation of glycosylation and related metabolic pathways. Its use in stable isotope labeling studies provides a means to quantitatively assess the dynamics of glycan biosynthesis and O-GlcNAcylation with high precision and accuracy. The detailed experimental protocols and data analysis strategies outlined in this guide, coupled with the visualization of the underlying biological and experimental processes, provide a solid foundation for researchers, scientists, and drug development professionals to effectively employ this technology in their quest to understand the complex roles of glycosylation in health and disease. The insights gained from such studies are critical for the identification of novel biomarkers and the development of new therapeutic strategies targeting aberrant glycosylation.

N-Acetyl-D-glucosamine-13C8,15N: A Technical Guide for Tracing Glycosylation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Acetyl-D-glucosamine-13C8,15N as a stable isotope tracer for the quantitative analysis of glycosylation pathways. By metabolically incorporating this heavy-labeled monosaccharide into cellular glycans, researchers can dissect the complex dynamics of glycan biosynthesis, turnover, and flux, providing critical insights for disease research and therapeutic development.

Introduction to Isotopic Tracers in Glycobiology

Stable isotope labeling is a powerful methodology for tracking the metabolic fate of molecules within a biological system.[1] By introducing non-radioactive, heavy isotopes such as ¹³C and ¹⁵N into precursor molecules, their incorporation into downstream products can be monitored using mass spectrometry (MS).[1][2][3] This approach enables the precise quantification of glycan synthesis, turnover rates, and the relative contributions of different metabolic pathways to their production.[1] N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar essential for various biological structures, including glycoproteins.[4]

The Hexosamine Biosynthesis Pathway (HBP) and this compound Incorporation

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc and the donor substrate for N- and O-linked glycosylation.[5][6] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism.[5] When cells are supplied with this compound, it enters the salvage pathway, bypassing the initial steps of the de novo HBP. This labeled GlcNAc is then converted to UDP-GlcNAc-13C8,15N and subsequently incorporated into glycoproteins.

Experimental Design and Workflow

A typical metabolic labeling experiment to study glycosylation dynamics using this compound involves several key steps, from cell culture to data analysis.

Data Presentation

Table 1: Illustrative Mass Isotopomer Distribution of UDP-HexNAc

This table shows a hypothetical mass isotopomer distribution of UDP-HexNAc after labeling with a ¹³C-labeled precursor, demonstrating the incorporation of heavy isotopes over time.

| Time (hours) | M+0 (%) | M+2 (%) | M+6 (%) | M+8 (%) | M+11 (%) | M+13 (%) |

| 0 | 100 | 0 | 0 | 0 | 0 | 0 |

| 2 | 50 | 15 | 20 | 5 | 5 | 5 |

| 6 | 20 | 20 | 35 | 10 | 10 | 5 |

| 24 | 5 | 10 | 50 | 15 | 15 | 5 |

Note: M+n represents the mass isotopologue with 'n' heavy isotopes. The distribution would depend on the specific tracer and metabolic state of the cells.

Table 2: Illustrative Glycan Labeling Efficiency

This table demonstrates the labeling efficiency of different N-glycan structures after a 24-hour incubation with a ¹³C-labeled glucosamine (B1671600) tracer.

| Glycan Structure | Unlabeled (%) | Labeled (%) |

| Man5GlcNAc2 | 15 | 85 |

| Man8GlcNAc2 | 20 | 80 |

| Biantennary, Disialylated | 30 | 70 |

Note: The labeling efficiency can vary depending on the glycan structure, its cellular location, and the turnover rate of the glycoprotein.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Culture mammalian cells (e.g., HEK293, HeLa) in their standard growth medium to approximately 70-80% confluency.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing the appropriate base medium with this compound. The final concentration of the tracer may need to be optimized but typically ranges from 50 µM to 1 mM.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the tracer into cellular glycans.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Pellet the cells by centrifugation and store at -80°C until further processing.

Protocol 2: N-Glycan Release and Purification for MS Analysis

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.[7]

-

Protein Extraction and Denaturation: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration. Denature a defined amount of protein by heating in the presence of a denaturing agent (e.g., SDS).

-

Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating. Alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.

-

N-Glycan Release: Release the N-glycans from the glycopeptides by incubating with Peptide-N-Glycosidase F (PNGase F).

-

Purification: Purify the released N-glycans using a solid-phase extraction method, such as hydrophilic interaction liquid chromatography (HILIC).

Protocol 3: LC-MS/MS Analysis of Labeled Glycans

-

Sample Reconstitution: Reconstitute the purified, labeled glycans in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).

-

Chromatographic Separation: Separate the glycans using a liquid chromatography system, typically with a graphitized carbon or HILIC column, coupled to the mass spectrometer.

-

Mass Spectrometry Analysis: Acquire mass spectra in full scan mode to determine the mass isotopomer distribution of the labeled glycans. Perform tandem MS (MS/MS) for structural characterization.

-

Data Analysis: Process the raw data to identify glycan structures and quantify the relative abundance of each isotopologue. This data can then be used to calculate labeling efficiency and metabolic flux.

Signaling Pathways and Applications

This compound can be used to trace the flux through pathways leading to both N-linked glycosylation and O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.

N-Glycosylation Pathway

N-linked glycosylation is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus, involving the attachment and subsequent processing of a large oligosaccharide to asparagine residues of proteins.

O-GlcNAcylation Cycle

O-GlcNAcylation is a dynamic and reversible modification regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). It plays a crucial role in various cellular processes, including signal transduction and transcription.

Applications in Research and Drug Development

The use of this compound as a tracer has significant applications in:

-

Biomarker Discovery: Identifying changes in glycosylation patterns associated with diseases such as cancer and neurodegenerative disorders.

-

Drug Target Validation: Assessing the on-target effects of drugs that inhibit specific enzymes in glycosylation pathways.

-

Metabolic Flux Analysis: Quantifying the flow of metabolites through the HBP and downstream glycosylation pathways under different physiological or pathological conditions.

-

Biopharmaceutical Production: Monitoring and optimizing glycosylation profiles of therapeutic proteins to ensure efficacy and safety.

Conclusion

This compound is a powerful tool for the quantitative investigation of glycosylation pathways. While specific quantitative data and detailed protocols for this particular tracer are still emerging in the public domain, the principles and general methodologies outlined in this guide provide a solid foundation for its application. By enabling the precise measurement of metabolic fluxes and glycan turnover rates, this tracer offers deep insights into the regulation of glycosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Quantitative Profiling of Protein O-GlcNAcylation Sites by an Isotope-Tagged Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Stable Isotope Labeling with N-Acetyl-D-glucosamine-¹³C₈,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using N-Acetyl-D-glucosamine-¹³C₈,¹⁵N (¹³C₈,¹⁵N-GlcNAc). This powerful technique is instrumental in elucidating the dynamics of O-GlcNAcylation, a critical post-translational modification involved in a myriad of cellular processes. By tracing the metabolic fate of this heavy isotope-labeled monosaccharide, researchers can gain unprecedented insights into cellular signaling, nutrient sensing, and the pathophysiology of various diseases, thereby accelerating drug discovery and development.

Core Principles of Stable Isotope Labeling with ¹³C₈,¹⁵N-GlcNAc

Stable isotope labeling is a robust method for tracing the metabolic flux of molecules within a biological system.[1] The use of non-radioactive heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the safe and effective tracking of labeled compounds through various biochemical pathways.[1] When cells are supplied with ¹³C₈,¹⁵N-GlcNAc, it is metabolized and incorporated into downstream molecules, most notably into O-GlcNAcylated proteins via the Hexosamine Biosynthetic Pathway (HBP).

The fundamental principle lies in the mass difference between the labeled and unlabeled molecules. Mass spectrometry (MS) is employed to detect and quantify the incorporation of the heavy isotopes, enabling the differentiation between pre-existing (light) and newly synthesized (heavy) O-GlcNAcylated proteins.[2] This allows for the precise measurement of O-GlcNAcylation dynamics, including synthesis, turnover rates, and changes in response to various stimuli or therapeutic interventions.[3]

Key Signaling Pathway: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation

The HBP is a crucial metabolic pathway that utilizes a fraction of the glucose flux to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the sole donor substrate for O-GlcNAcylation.[4] O-GlcNAcylation is the dynamic addition and removal of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[5] This process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[6]

O-GlcNAcylation acts as a key nutrient sensor, integrating metabolic inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[4] Its dysregulation has been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[6]

Quantitative Data Presentation

The primary output of a stable isotope labeling experiment with ¹³C₈,¹⁵N-GlcNAc is quantitative data on the incorporation of the heavy label into O-GlcNAcylated proteins. This data allows for the determination of relative changes in O-GlcNAcylation levels between different experimental conditions. Below is an illustrative table summarizing the type of quantitative data that can be generated.

| Protein ID | Gene Name | O-GlcNAc Site | Fold Change (Heavy/Light) | p-value | Biological Process |

| P62937 | NPM1 | Ser48 | 2.5 | 0.001 | Ribosome biogenesis |

| P08670 | VIM | Ser39 | 0.8 | 0.045 | Intermediate filament organization |

| Q06830 | HNRNPA1 | Thr78 | 1.9 | 0.005 | mRNA processing |

| P35637 | HSP90AA1 | Ser231 | 1.5 | 0.012 | Protein folding |

| O00425 | OGT | Ser3 | 1.2 | 0.033 | O-GlcNAcylation |

| P17600 | OGA | Thr443 | 0.9 | 0.048 | O-GlcNAc removal |

Note: This table is a representative example of quantitative proteomics data from an O-GlcNAcylation study and does not represent data from a single specific experiment using ¹³C₈,¹⁵N-GlcNAc. The fold change represents the relative abundance of the ¹³C₈,¹⁵N-labeled O-GlcNAc peptide (Heavy) compared to the unlabeled peptide (Light).

Experimental Protocols

A successful stable isotope labeling experiment requires meticulous execution of a multi-step protocol. The following is a detailed methodology for a typical experiment using ¹³C₈,¹⁵N-GlcNAc.

Metabolic Labeling of Cells

-

Cell Culture: Culture cells in standard growth medium to the desired confluency (typically 70-80%).

-

Media Exchange: Aspirate the standard medium, wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).

-

Labeling Medium: Add glucose-free and glutamine-free medium supplemented with 10% dialyzed fetal bovine serum (FBS) and the desired concentration of ¹³C₈,¹⁵N-GlcNAc (e.g., 50-100 µM). The optimal concentration should be determined empirically for each cell line.

-

Incubation: Culture the cells in the labeling medium for a sufficient duration to allow for incorporation of the heavy label. This can range from several hours to multiple cell cycles depending on the experimental goals (e.g., 24-48 hours for steady-state labeling).

-

Experimental Treatment: After the labeling period, cells can be treated with the experimental compound or subjected to the desired conditions.

Protein Extraction and Digestion

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is also crucial to include an OGA inhibitor (e.g., Thiamet G) to preserve O-GlcNAcylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Pooling (for relative quantification): For comparative studies, equal amounts of protein from the "light" (unlabeled control) and "heavy" (¹³C₈,¹⁵N-GlcNAc labeled) samples are mixed.

-

Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 45 minutes. Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.

-

Proteolytic Digestion: Digest the protein mixture with a protease, most commonly trypsin, overnight at 37°C.

Enrichment of O-GlcNAcylated Peptides

Due to the low stoichiometry of O-GlcNAcylation, enrichment of O-GlcNAcylated peptides is often necessary for successful mass spectrometric analysis.

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that recognizes the GlcNAc moiety and can be used to enrich for O-GlcNAcylated peptides.[5]

-

Chemoenzymatic Labeling: This method involves the enzymatic addition of a tagged galactose analog to the O-GlcNAc moiety, followed by affinity purification.[2]

-

Antibody-based Enrichment: Antibodies that specifically recognize O-GlcNAc can be used for immunoprecipitation of O-GlcNAcylated proteins or peptides.

Mass Spectrometry Analysis

-

Peptide Desalting: Desalt the enriched peptide samples using a C18 StageTip or a similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Instrumentation Settings:

-

Full MS Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" peptide pairs.

-

Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) are often preferred for O-glycopeptide analysis as they can preserve the labile O-GlcNAc modification.[5]

-

Data Analysis: Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides, localize the O-GlcNAc sites, and quantify the heavy-to-light ratios.

-

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for a quantitative O-GlcNAcylation proteomics study using ¹³C₈,¹⁵N-GlcNAc.

Applications in Drug Development

The use of ¹³C₈,¹⁵N-GlcNAc in stable isotope labeling studies offers significant advantages for drug development:

-

Target Validation: By quantifying changes in O-GlcNAcylation on specific proteins in response to a drug candidate, researchers can validate its mechanism of action and on-target effects.

-

Biomarker Discovery: Aberrant O-GlcNAcylation is a hallmark of many diseases. Identifying specific O-GlcNAcylated proteins that are altered in disease states can lead to the discovery of novel biomarkers for diagnosis, prognosis, and monitoring treatment efficacy.

-

Understanding Drug Resistance: Changes in O-GlcNAcylation have been linked to the development of drug resistance. Stable isotope labeling can be used to investigate how drug treatment alters the O-GlcNAc proteome and identify potential mechanisms of resistance.

-

Off-Target Effect Profiling: This technique can help to identify unintended changes in O-GlcNAcylation on a proteome-wide scale, providing insights into the potential off-target effects of a drug candidate.

References

- 1. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. d-nb.info [d-nb.info]

- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

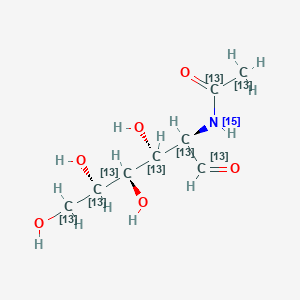

N-Acetyl-D-glucosamine-13C8,15N chemical structure and properties.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Acetyl-D-glucosamine-13C8,15N, an isotopically labeled monosaccharide crucial for researchers, scientists, and drug development professionals. This stable isotope-labeled compound serves as a valuable tracer in metabolic research and drug development, enabling the precise tracking and quantification of N-Acetyl-D-glucosamine (GlcNAc) and its metabolites in biological systems.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring amino sugar N-Acetyl-D-glucosamine. In this isotopically labeled form, all eight carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, allowing for its differentiation from the endogenous, unlabeled compound in mass spectrometry-based analyses.

The fundamental structure consists of a glucose molecule with an acetamido group (-NHCOCH₃) at the C-2 position. The isotopic enrichment provides a powerful tool for metabolic flux analysis and understanding the dynamics of glycosylation pathways.

Table 1: Physicochemical Properties of N-Acetyl-D-glucosamine and its Isotopologues

| Property | N-Acetyl-D-glucosamine | This compound | Reference |

| Molecular Formula | C₈H₁₅NO₆ | ¹³C₈H₁₅¹⁵NO₆ | [1][2] |

| Molecular Weight | ~221.21 g/mol | ~230.17 g/mol (calculated) | [2][3][4] |

| Appearance | White to off-white powder | White to off-white powder | |

| Melting Point | ~211 °C (decomposes) | Not experimentally determined, expected to be similar to the unlabeled form. | |

| Solubility | Soluble in water (50 mg/mL) | Expected to have similar solubility in water. | |

| Storage Temperature | -20°C | -20°C |

Table 2: Spectroscopic Data for N-Acetyl-D-glucosamine (Representative)

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Complex multiplet patterns in the 3.4-5.2 ppm range corresponding to the sugar ring protons and a singlet around 2.0 ppm for the acetyl group protons. | [5] |

| ¹³C NMR | Signals for the eight carbon atoms are observed, with the anomeric carbon appearing around 90-98 ppm and the acetyl carbonyl carbon around 175 ppm. For the ¹³C₈ labeled compound, all carbon signals would be enhanced and show coupling to neighboring ¹³C atoms. | [6][7] |

| Mass Spectrometry | The unlabeled compound shows a characteristic mass-to-charge ratio. The ¹³C₈,¹⁵N labeled version will have a mass shift of +9 units (8 for ¹³C and 1 for ¹⁵N) compared to the unlabeled compound. |

Biological Significance and Applications

N-Acetyl-D-glucosamine is a fundamental building block for complex carbohydrates and plays a critical role in various biological processes. It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs), which are essential for cellular structure, signaling, and recognition.[8]

The isotopically labeled this compound is primarily used as a tracer in metabolic studies to:

-

Investigate the Hexosamine Biosynthesis Pathway (HBP): This pathway is crucial for the synthesis of UDP-GlcNAc, the donor substrate for all N-acetylglucosamine-containing macromolecules. By tracing the incorporation of the labeled GlcNAc, researchers can quantify the flux through this pathway under various physiological and pathological conditions.[9]

-

Study O-GlcNAcylation: This is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is involved in regulating numerous cellular processes, including transcription, translation, and signal transduction.[8][9]

-

Analyze Glycan Biosynthesis: Labeled GlcNAc can be used to follow the synthesis and turnover of complex glycans on the cell surface and extracellular matrix.

-

Internal Standard: Due to its distinct mass, it can be used as an internal standard for the accurate quantification of unlabeled N-Acetyl-D-glucosamine in biological samples using mass spectrometry.[10][11]

Experimental Protocols

While specific protocols for this compound are proprietary to individual research labs and manufacturers, a general methodology for a metabolic labeling experiment is outlined below.

General Protocol for Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate and culture cells of interest to the desired confluency in standard growth medium.

-

Preparation of Labeling Medium: Prepare a fresh batch of growth medium supplemented with a known concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 50 µM to 1 mM.

-

Labeling: Remove the standard growth medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled GlcNAc into cellular macromolecules.

-

Cell Lysis and Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Sample Preparation for Mass Spectrometry:

-

For Glycoprotein Analysis: Isolate glycoproteins using lectin affinity chromatography or other enrichment techniques. Digest the proteins into peptides and deglycosylate them for glycan analysis or perform glycopeptide enrichment.

-

For O-GlcNAc Analysis: Enrich O-GlcNAc modified proteins using specific antibodies or enzymatic labeling methods. Digest the proteins and analyze the resulting peptides.

-

-

LC-MS/MS Analysis: Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the ¹³C and ¹⁵N isotopes into GlcNAc and its downstream metabolites or into glycoproteins.

Mandatory Visualizations

Signaling Pathway

Caption: The Hexosamine Biosynthesis Pathway and entry of labeled GlcNAc.

Experimental Workflow

Caption: A typical experimental workflow for metabolic labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-D-glucosamine [webbook.nist.gov]

- 3. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-Alpha-D-Glucosamine | C8H15NO6 | CID 82313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 6. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Sweet Blueprint: A Technical Guide to Dual-Labeled GlcNAc in Metabolomics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the ability to trace the fate of specific molecules is paramount to understanding health and disease. N-acetylglucosamine (GlcNAc), a fundamental amino sugar, plays a central role in a variety of crucial cellular processes, most notably as the precursor to the Hexosamine Biosynthetic Pathway (HBP) and the dynamic post-translational modification known as O-GlcNAcylation. The flux through the HBP and the levels of O-GlcNAcylation are exquisitely sensitive to the nutrient status of the cell, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism. Dysregulation of these pathways has been implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases.

This technical guide delves into the application of dual-labeled GlcNAc in metabolomics, a powerful strategy that enables the precise tracking and quantification of its metabolic fate. By employing GlcNAc molecules containing stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can dissect the complex network of reactions involving this critical monosaccharide. This approach provides unparalleled insights into metabolic flux, pathway dynamics, and the identification of novel downstream metabolites, thereby accelerating drug discovery and the development of new therapeutic strategies.

Core Concepts: The Power of Isotopic Labeling

Stable isotope labeling is a cornerstone of modern metabolomics, allowing researchers to follow the journey of a molecule through metabolic pathways.[1][2] By introducing a "heavy" version of a metabolite, where some atoms are replaced by their stable isotopes, its transformation into downstream products can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Dual-labeling, the incorporation of two different stable isotopes into a single tracer molecule (e.g., ¹³C and ¹⁵N in GlcNAc), offers enhanced analytical power. This strategy allows for the simultaneous tracking of different atomic constituents of the molecule, providing a more detailed picture of its metabolic processing. For instance, in GlcNAc, the ¹³C label can trace the carbon backbone, while the ¹⁵N label follows the nitrogen of the acetyl group, offering a comprehensive view of its incorporation into various biomolecules.

Applications of Dual-Labeled GlcNAc in Metabolomics

The use of dual-labeled GlcNAc provides a versatile toolkit for investigating several key areas of cellular metabolism:

-

Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway (HBP): The HBP is a critical metabolic route that produces UDP-GlcNAc, the donor substrate for all glycosylation reactions.[5] By supplying cells with dual-labeled GlcNAc, the rate of its conversion to UDP-GlcNAc and other HBP intermediates can be precisely quantified. This allows for the determination of metabolic flux through this pathway under various physiological and pathological conditions.[6][7]

-

Quantification of O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[8] Using labeled GlcNAc, the turnover rates of O-GlcNAc on specific proteins can be determined, providing insights into the regulation and function of this critical modification in cellular signaling.

-

Identification of Novel GlcNAc-Derived Metabolites: The metabolic fate of GlcNAc is not limited to the HBP. Stable isotope tracing can uncover previously unknown metabolic pathways and downstream metabolites derived from GlcNAc, expanding our understanding of its role in cellular biochemistry.

-

Drug Discovery and Target Validation: By assessing how candidate drugs affect the flux through the HBP or O-GlcNAcylation dynamics, dual-labeled GlcNAc can be a powerful tool in drug development. It can help validate drug targets and elucidate their mechanism of action at a metabolic level.

Signaling Pathways and Experimental Workflows

To visualize the core concepts and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing isotopically labeled GlcNAc precursors to investigate HBP flux and O-GlcNAcylation dynamics.

Table 1: Hexosamine Biosynthetic Pathway (HBP) Flux in Different Cell Lines

| Cell Line | Condition | Glucose Flux into HBP (nmol/mg protein/hr) | Reference |

| HepG2 | Basal | 0.15 ± 0.03 | [6] |

| HepG2 | High Glucose (25 mM) | 0.32 ± 0.05 | [6] |

| Adipocytes | Basal | 0.08 ± 0.01 | [7] |

| Adipocytes | Insulin Stimulated | 0.12 ± 0.02 | [7] |

| Melanoma (WM983A) | Basal | 1.2 ± 0.2 | [8] |

| Melanoma (WM852) | Basal | 0.6 ± 0.1 | [8] |

Table 2: UDP-GlcNAc Pool Size and Turnover in Mammalian Cells

| Cell Line | UDP-GlcNAc Concentration (pmol/10⁶ cells) | Turnover Rate (t½, hours) | Reference |

| HeLa | 250 ± 40 | 4.5 ± 0.8 | [9] |

| HEK293 | 310 ± 55 | 5.2 ± 1.1 | [9] |

| Mouse Embryonic Fibroblasts | 180 ± 30 | 3.8 ± 0.6 | [10] |

Table 3: O-GlcNAcylation Stoichiometry on Key Proteins

| Protein | Cell Line | Condition | O-GlcNAc Stoichiometry (%) | Reference |

| Akt1 | HEK293 | Basal | 15 ± 4 | [4] |

| Akt1 | HEK293 | High Glucose | 35 ± 7 | [4] |

| c-Myc | HeLa | Basal | 20 ± 5 | [4] |

| Sp1 | HeLa | Basal | 40 ± 8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving dual-labeled GlcNAc.

Protocol 1: Synthesis of Dual-Labeled [U-¹³C, ¹⁵N]-N-acetylglucosamine

Chemoenzymatic Approach:

-

Synthesis of ¹⁵N-acetyl-glucosamine: Start with commercially available ¹⁵N-glucosamine and perform N-acetylation using ¹³C₂-acetic anhydride. This will yield GlcNAc with ¹⁵N in the amino group and two ¹³C atoms in the acetyl group.

-

Enzymatic synthesis of uniformly ¹³C-labeled GlcNAc: Adapt protocols for enzymatic synthesis of labeled oligosaccharides.[11] This would involve using ¹³C-labeled glucose as a precursor and a series of enzymatic reactions to build the GlcNAc molecule.

-

Combination Approach: A combination of chemical and enzymatic steps could potentially be used to achieve uniform labeling of the glucose ring with ¹³C and the acetyl group with ¹⁵N.

Biosynthetic Approach:

-

Culture microorganisms in a defined medium: Grow a suitable microorganism (e.g., E. coli) in a minimal medium where the sole carbon source is [U-¹³C]-glucose and the sole nitrogen source is ¹⁵N-ammonium chloride.[12]

-

Induce GlcNAc production: If the organism does not naturally produce high levels of GlcNAc, genetic engineering may be required to overexpress key enzymes in the HBP.

-

Purify GlcNAc: Isolate and purify the dual-labeled GlcNAc from the culture medium or cell lysate using chromatographic techniques.

Protocol 2: Cell Culture and Metabolic Labeling

This protocol outlines the general procedure for labeling cultured cells with dual-labeled GlcNAc.[2]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare a custom culture medium that is deficient in glucose and glutamine. Supplement this medium with the desired concentration of dual-labeled GlcNAc (typically in the range of 1-10 mM) and dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled precursors.

-

Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled GlcNAc into downstream metabolites. The optimal labeling time should be determined empirically but typically ranges from a few hours to 24 hours to reach isotopic steady state for many pathways.[1]

Protocol 3: Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.[2]

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Lysis: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis.

-

Precipitation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of UDP-GlcNAc Isotopologues

This is a general protocol for the analysis of UDP-GlcNAc and its isotopologues using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.[13][14]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for HILIC, typically a mixture of acetonitrile (B52724) and water.

-

LC Separation:

-

Column: Use a HILIC column (e.g., an amide-based column).

-

Mobile Phases: Use a gradient of mobile phase A (e.g., water with ammonium (B1175870) hydroxide) and mobile phase B (e.g., acetonitrile).

-

Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the polar metabolites.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z values for all possible isotopologues of UDP-GlcNAc.

-

Resolution: Set the mass resolution to >60,000 to accurately resolve the different isotopologues.

-

Fragmentation (MS/MS): To confirm the identity of UDP-GlcNAc and determine the location of the labels, perform tandem mass spectrometry (MS/MS) on the precursor ions of interest.

-

Protocol 5: NMR Spectroscopy for Metabolic Flux Analysis

NMR spectroscopy provides complementary information to MS by enabling the determination of positional isotopomers.[15][16]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Experiments: Acquire one-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC.

-

-

Data Analysis:

-

Spectral Processing: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Resonance Assignment: Assign the resonances of GlcNAc and its downstream metabolites based on comparison to reference spectra and databases.

-

Isotopomer Analysis: Analyze the fine structure of the peaks in the ¹³C spectra and the cross-peaks in the 2D spectra to determine the relative abundance of different positional isotopomers.

-

Conclusion

The application of dual-labeled GlcNAc in metabolomics represents a significant advancement in our ability to probe the intricate workings of cellular metabolism. This powerful technique provides a quantitative and dynamic view of the hexosamine biosynthetic pathway and O-GlcNAcylation, offering unprecedented insights into their roles in health and disease. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this innovative approach, ultimately accelerating the discovery of novel diagnostics and therapeutics for a wide range of metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 6. Hexosamine biosynthesis pathway flux promotes endoplasmic reticulum stress, lipid accumulation, and inflammatory gene expression in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 9. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Auto-induction medium for the production of [U-15N]- and [U-13C, U-15N]-labeled proteins for NMR screening and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. graphviz.org [graphviz.org]

- 16. pure.au.dk [pure.au.dk]

A Technical Guide to Tracing the Hexosamine Biosynthetic Pathway with N-Acetyl-D-glucosamine-13C8,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-13C8,15N, for the quantitative analysis of the Hexosamine Biosynthetic Pathway (HBP). The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] Its final product, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for all N- and O-linked glycosylation, making the HBP a central regulator of protein function and cellular signaling.[2][3] Dysregulation of the HBP has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention.[3]

Stable isotope tracing using molecules like this compound offers a powerful method to dissect the dynamics of the HBP. By introducing this labeled compound into cellular systems, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a quantitative measure of pathway flux and activity.[4] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies for utilizing this compound in HBP research.

The Hexosamine Biosynthetic Pathway and the Role of N-Acetyl-D-glucosamine

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate. This reaction is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[5] A series of subsequent enzymatic steps, including an acetylation and a UTP-dependent activation, ultimately yield UDP-GlcNAc.[6] This nucleotide sugar is then utilized by glycosyltransferases to modify proteins and lipids.

N-Acetyl-D-glucosamine (GlcNAc) can enter the HBP through a salvage pathway, bypassing the initial rate-limiting step.[5] When exogenously supplied, GlcNAc is taken up by the cell and phosphorylated to N-acetylglucosamine-6-phosphate by N-acetylglucosamine kinase (NAGK).[5] This makes labeled GlcNAc an excellent tracer for studying the latter part of the HBP and the downstream glycosylation processes. The use of a dual-labeled tracer, such as this compound, where all eight carbon atoms are replaced with 13C and the nitrogen atom is replaced with 15N, provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for precise tracking and quantification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling Metabolic Networks: A Technical Guide to N-Acetyl-D-glucosamine-13C8,15N in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

The intricate web of metabolic pathways governs cellular function, and deciphering the flux of molecules through these networks is paramount to understanding health and disease. Stable isotope tracing has emerged as a powerful tool for this purpose, and N-Acetyl-D-glucosamine-13C8,15N offers a unique window into a critical nexus of cellular metabolism: the hexosamine biosynthetic pathway (HBP) and its downstream effector, O-GlcNAcylation. This technical guide provides an in-depth exploration of the application of this compound for metabolic flux analysis, complete with experimental considerations and data interpretation strategies.

The Central Role of the Hexosamine Biosynthetic Pathway

The HBP is a vital metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][2] This high-energy nucleotide sugar is the sole substrate for O-GlcNAc transferase (OGT), the enzyme responsible for attaching N-acetylglucosamine (GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins—a post-translational modification known as O-GlcNAcylation.[3][4] O-GlcNAcylation is a dynamic and ubiquitous modification that rivals phosphorylation in its scope and importance, regulating a vast array of cellular processes including signal transduction, transcription, and cell cycle progression.[5]

By using N-Acetyl-D-glucosamine fully labeled with eight 13C atoms and one 15N atom (this compound), researchers can precisely trace the incorporation of this molecule into various metabolic pools, providing quantitative insights into the flux through the HBP and the dynamics of O-GlcNAcylation.

Experimental Design and Protocols

A typical metabolic flux experiment using this compound involves cell culture, isotopic labeling, sample quenching and extraction, and subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Key Experimental Protocols

| Protocol Step | Detailed Methodology | Key Considerations |

| Cell Culture & Isotopic Labeling | 1. Culture cells of interest to mid-log phase in standard growth medium. 2. Replace the standard medium with a labeling medium containing a defined concentration of this compound. 3. The concentration of the tracer should be optimized to ensure sufficient labeling without causing cellular stress. 4. Incubate cells for a predetermined time course to allow for the tracer to be incorporated into downstream metabolites and proteins. | The duration of labeling is critical and depends on the turnover rate of the metabolites and proteins of interest. A time-course experiment is often necessary to determine the optimal labeling period. |

| Sample Quenching & Metabolite Extraction | 1. Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). 2. Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. 3. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. 4. Centrifuge to pellet cellular debris and collect the supernatant containing the extracted metabolites. | Rapid and effective quenching is crucial to halt enzymatic activity and preserve the in vivo metabolic state. |

| Protein Hydrolysis for O-GlcNAc Analysis | 1. After metabolite extraction, the protein pellet can be used for O-GlcNAc analysis. 2. Wash the pellet with methanol (B129727) to remove any remaining metabolites. 3. Hydrolyze the proteins using acid (e.g., 6M HCl) at an elevated temperature to release the O-GlcNAc modifications. 4. Neutralize the hydrolysate before analysis. | Complete hydrolysis is necessary to accurately quantify the total amount of labeled GlcNAc incorporated into proteins. |

| Mass Spectrometry (MS) Analysis | 1. Analyze the extracted metabolites and protein hydrolysates using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). 2. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled forms of GlcNAc and its downstream metabolites. | The choice of analytical platform will depend on the specific metabolites being targeted and the required sensitivity. |

| Data Analysis & Flux Calculation | 1. Determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID reflects the relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes). 2. Use metabolic flux analysis (MFA) software to fit the experimental MID data to a metabolic model of the HBP and related pathways. 3. The software will then calculate the relative or absolute flux rates through the different reactions in the network. | A well-defined metabolic network model is essential for accurate flux calculations. |

Visualizing the Metabolic Journey

To better understand the flow of this compound through the cell, we can visualize the key pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

Tracking Peptidoglycan Synthesis: An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C8,15N Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. The dynamic processes of PG synthesis, remodeling, and turnover are fundamental to bacterial growth, division, and pathogenesis, making them prime targets for antimicrobial drugs. Understanding these processes in detail is crucial for the development of new therapeutic strategies. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for elucidating the intricacies of PG metabolism. This technical guide focuses on the application of N-Acetyl-D-glucosamine-13C8,15N (¹³C₈,¹⁵N-GlcNAc), a heavy-isotope-labeled version of a key PG precursor, to track and quantify PG synthesis in bacteria. By introducing this labeled monosaccharide, researchers can trace its incorporation into the PG structure, providing unprecedented insights into cell wall dynamics.

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental building block of the glycan strands in peptidoglycan, alternating with N-acetylmuramic acid (MurNAc).[1][2][3] Once transported into the bacterial cytoplasm, GlcNAc is converted to UDP-N-acetylglucosamine, a crucial precursor for the synthesis of Lipid II, the monomeric building block of PG that is subsequently polymerized to form the mature cell wall.[1][2][4] By supplying bacteria with ¹³C₈,¹⁵N-GlcNAc, where all eight carbon atoms and the single nitrogen atom are replaced with their heavy isotopes, researchers can effectively "tag" newly synthesized PG. The increased mass of the labeled muropeptides can then be accurately detected and quantified by mass spectrometry, allowing for the differentiation between newly synthesized and pre-existing PG.[5][6]

This guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of using ¹³C₈,¹⁵N-GlcNAc to track peptidoglycan synthesis.

Principle of ¹³C₈,¹⁵N-GlcNAc Labeling

The core principle of this technique lies in metabolic labeling. Bacteria are cultured in a medium where the standard GlcNAc is replaced with ¹³C₈,¹⁵N-GlcNAc. The bacterial cells take up this heavy-labeled sugar and incorporate it into their PG biosynthesis pathway.[4] This results in the production of PG containing heavy-isotope-labeled GlcNAc residues.

The workflow for a typical experiment involves the following key steps:

-

Labeling: Bacterial cultures are grown in a defined medium containing ¹³C₈,¹⁵N-GlcNAc for a specific duration.

-

Peptidoglycan Isolation: The bacterial cell walls (sacculi) are harvested and purified.

-

Enzymatic Digestion: The purified PG is digested with enzymes like lysozyme (B549824) or mutanolysin to generate smaller, soluble fragments called muropeptides.[7][8][9]

-

LC-MS/MS Analysis: The resulting mixture of muropeptides is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7][8][9][10]

-

Data Analysis: The mass spectra are analyzed to identify and quantify the isotopically labeled muropeptides, providing a measure of new PG synthesis.

The mass shift resulting from the incorporation of ¹³C₈,¹⁵N-GlcNAc allows for the clear distinction between "old" (unlabeled) and "new" (labeled) PG. This enables the study of various aspects of cell wall dynamics, including the rate of synthesis, spatial distribution of new PG, and the effects of antibiotics on these processes.[6][11]

Experimental Protocols

Bacterial Culture and Labeling

A detailed protocol for labeling bacteria with ¹³C₈,¹⁵N-GlcNAc is provided below. This protocol is a generalized version and may require optimization based on the specific bacterial species and experimental goals.

Materials:

-

Bacterial strain of interest

-

Defined minimal medium appropriate for the bacterial strain

-

This compound (¹³C₈,¹⁵N-GlcNAc)

-

Standard (unlabeled) N-Acetyl-D-glucosamine (GlcNAc)

-

Spectrophotometer

-

Incubator shaker

-

Centrifuge

Procedure:

-

Prepare a starter culture of the bacterial strain by inoculating a single colony into a suitable broth and incubating overnight under appropriate conditions.

-

The next day, dilute the overnight culture into fresh, pre-warmed defined minimal medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Grow the culture to mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

-

To initiate labeling, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

-

Gently wash the cell pellet once with pre-warmed, GlcNAc-free minimal medium.

-

Resuspend the cell pellet in fresh, pre-warmed minimal medium containing a defined concentration of ¹³C₈,¹⁵N-GlcNAc. The optimal concentration may need to be determined empirically but is typically in the range of 0.1-1 mM.

-

Incubate the culture under normal growth conditions for the desired labeling period. The duration can range from a few minutes for pulse-labeling experiments to several generations for steady-state labeling.

-

At the desired time points, collect cell samples for peptidoglycan isolation.

Peptidoglycan Isolation and Digestion

Materials:

-

Bacterial cell pellets

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

Ultrapure water

-

Pronase E or Trypsin

-

Lysozyme or Mutanolysin

-

Sodium phosphate (B84403) buffer

-

Ultracentrifuge

Procedure:

-

Resuspend the harvested bacterial cell pellet in ice-cold ultrapure water.

-

Add the cell suspension dropwise into an equal volume of boiling 4% SDS solution with vigorous stirring.

-

Boil the mixture for 30 minutes to lyse the cells and denature proteins.

-

Allow the crude sacculi to cool to room temperature.

-

Pellet the sacculi by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 25°C).

-

Wash the pellet extensively with ultrapure water to remove SDS. This may require multiple rounds of resuspension and ultracentrifugation until SDS is no longer detected.

-

To remove any remaining proteins, treat the sacculi with a protease such as Pronase E or trypsin overnight at 37°C.

-

Inactivate the protease by boiling for 15 minutes.

-

Wash the purified sacculi again with ultrapure water.

-

Resuspend the purified peptidoglycan in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Add a PG hydrolase such as lysozyme or mutanolysin and incubate at 37°C overnight to digest the PG into soluble muropeptides.

-

Stop the digestion by boiling for 10 minutes.

-

Centrifuge to remove any insoluble material, and collect the supernatant containing the muropeptides for LC-MS/MS analysis.

LC-MS/MS Analysis of Muropeptides

Materials:

-

Digested muropeptide sample

-

LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Procedure:

-

Reduce the muropeptides by treating them with sodium borohydride (B1222165) to prevent anomer separation during chromatography.

-

Acidify the sample to stop the reduction reaction.

-

Inject the prepared muropeptide sample onto the LC-MS/MS system.

-

Separate the muropeptides using a suitable gradient on a C18 column.

-

Acquire mass spectra in positive ion mode, typically using data-dependent acquisition to obtain both MS1 survey scans and MS2 fragmentation spectra.

-

The MS1 scans will show pairs of peaks for each muropeptide: one corresponding to the unlabeled species and another, heavier peak corresponding to the species containing ¹³C₈,¹⁵N-GlcNAc.

-

The MS2 fragmentation spectra are used to confirm the identity of the muropeptides.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

| Muropeptide | Unlabeled (¹²C) Monoisotopic Mass (Da) | Labeled (¹³C₈,¹⁵N) Monoisotopic Mass (Da) | Mass Shift (Da) | Relative Abundance of Labeled Species (%) |

| GlcNAc-MurNAc-L-Ala-D-Glu-mDAP | 904.39 | 913.42 | +9.03 | 45.2 |

| GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala | 975.43 | 984.46 | +9.03 | 48.7 |

| Dimer (L-D cross-link) | 1821.79 | 1839.85 | +18.06 | 22.5 |

Table 1: Example of quantitative data for muropeptide labeling. The relative abundance of the labeled species is calculated from the peak intensities in the mass spectrum and reflects the proportion of newly synthesized peptidoglycan.

Mandatory Visualization

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway, highlighting the incorporation of GlcNAc.

Caption: Incorporation of GlcNAc into the peptidoglycan biosynthesis pathway.

Experimental Workflow for ¹³C₈,¹⁵N-GlcNAc Labeling and Analysis

The following diagram outlines the general experimental workflow.

Caption: Workflow for tracking peptidoglycan synthesis using ¹³C₈,¹⁵N-GlcNAc.

Applications in Research and Drug Development

The use of ¹³C₈,¹⁵N-GlcNAc as a tracer for PG synthesis has significant applications in both fundamental research and pharmaceutical development.

-

Quantifying PG Synthesis and Turnover: This method allows for the precise measurement of the rate of new PG synthesis and the turnover of existing cell wall material under various growth conditions.

-

Mechanism of Action of Antibiotics: By observing the effect of antibiotics on the incorporation of ¹³C₈,¹⁵N-GlcNAc, researchers can gain detailed insights into their mechanisms of action. For example, a decrease in the labeling rate would indicate inhibition of an early stage of PG synthesis.[6][11]

-

Screening for Novel Antimicrobials: This technique can be adapted for high-throughput screening of compound libraries to identify new molecules that inhibit PG synthesis.

-

Understanding Bacterial Resistance: The method can be used to study how bacterial resistance mechanisms, such as bypass pathways, affect PG synthesis in the presence of antibiotics.[6][11]

-

Investigating Cell Division and Morphogenesis: By combining this labeling technique with advanced microscopy, it is possible to visualize the spatial distribution of new PG synthesis during cell growth and division.

Conclusion

The use of this compound provides a robust and quantitative method for tracking peptidoglycan synthesis in bacteria. This powerful technique offers high sensitivity and specificity, enabling researchers to dissect the complex dynamics of bacterial cell wall metabolism. The insights gained from these studies are invaluable for advancing our understanding of fundamental bacterial physiology and for the discovery and development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Metabolic Landscapes: A Technical Guide to Labeled N-Acetyl-D-glucosamine in Pathway Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a vital amino sugar, integral to a multitude of cellular processes. Beyond its well-established role as a precursor for the Hexosamine Biosynthetic Pathway (HBP) and subsequent protein O-GlcNAcylation, recent research has begun to illuminate a more complex metabolic network. The use of isotopically labeled GlcNAc has been instrumental in tracing its metabolic fate, leading to the discovery of novel catabolic and signaling pathways. This technical guide provides an in-depth exploration of the methodologies employed to uncover these new pathways, presents quantitative data from key studies, and visualizes the intricate molecular workflows and relationships.

Core Metabolic Pathways of N-Acetyl-D-glucosamine

The metabolic journey of GlcNAc is multifaceted, extending beyond its canonical role in the HBP. Understanding these pathways is crucial for contextualizing the discovery of novel routes.

The Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathway

The HBP is a key metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for glycosylation reactions.[1] The salvage pathway provides an alternative route for the synthesis of UDP-GlcNAc, utilizing free GlcNAc derived from the diet or the lysosomal degradation of glycoconjugates.[2][3]

A Novel Catabolic Pathway: The Role of NagA

Recent discoveries have highlighted a catabolic pathway for GlcNAc that diverges from the HBP. This pathway is initiated by the enzyme N-acetylglucosamine-6-phosphate (GlcNAc-6-P) deacetylase (NagA), which converts GlcNAc-6-P to glucosamine-6-phosphate (GlcN-6-P).[4][5] GlcN-6-P can then be deaminated to fructose-6-phosphate, entering glycolysis.[6][7] This pathway represents a significant alternative metabolic fate for GlcNAc, particularly in bacteria.

Emerging Discovery: The NagS Dehydration Pathway in Streptomyces

A groundbreaking study in July 2024 unveiled a novel metabolic route in Streptomyces. This pathway involves the dehydration of GlcNAc-6P by a newly characterized enzyme, NagS, to form a previously unknown intermediate, 6P-Chromogen I.[8] This intermediate is then deacetylated by NagA, revealing a promiscuous activity for this enzyme, to produce a cytotoxic analogue of ribose.[8] This discovery highlights the potential for uncovering further unforeseen metabolic roles for GlcNAc.

Experimental Protocols for Tracing Novel GlcNAc Pathways

The elucidation of these novel pathways relies on sophisticated experimental techniques that allow for the sensitive and specific tracking of labeled molecules.

General Workflow for Labeled GlcNAc Metabolic Tracing

A typical experimental workflow for tracing the metabolic fate of labeled GlcNAc involves several key stages, from cell culture with the labeled substrate to data analysis.

Detailed Methodologies

1. Stable Isotope Labeling of Cells

-

Objective: To incorporate a stable isotope-labeled form of GlcNAc (e.g., [U-¹³C₆]-GlcNAc) or its precursors into cellular metabolites.

-

Protocol:

-

Culture cells in a standard growth medium to the desired confluency.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate. The concentration of the labeled substrate should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled compound. Time-course experiments are often performed to track the dynamic changes in metabolite labeling.

-

Harvest the cells at the designated time points for metabolite extraction.

-

2. Metabolite Extraction

-

Objective: To efficiently extract intracellular metabolites while quenching metabolic activity.

-

Protocol:

-

Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 40:40:20 v/v/v) at -20°C.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

3. Sample Preparation for Mass Spectrometry

-

Objective: To prepare the extracted metabolites for analysis by mass spectrometry. This often involves derivatization to improve volatility and ionization efficiency for GC-MS.

-

Protocol (for GC-MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Perform a two-step derivatization:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[9]

-

-

4. Mass Spectrometry Analysis

-

Objective: To separate and detect the labeled metabolites and their isotopologues.

-

LC-MS/MS Protocol:

-

Chromatography: Utilize a column suitable for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: Employ a gradient of acetonitrile and water with a buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of both the parent ion and its fragmentation pattern (e.g., selected reaction monitoring or data-dependent acquisition).[10]

-

-

GC-MS Protocol:

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized metabolites. A typical temperature program might be: start at 70°C, ramp to 310°C.[11]

-

Mass Spectrometry: Operate in either full scan mode to identify unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification of known metabolites.

-

Quantitative Data Presentation

The use of labeled substrates allows for the quantification of metabolic flux and the relative abundance of metabolites in different pathways.

Table 1: Kinetic Parameters of Key Enzymes in GlcNAc Metabolism

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

| N-acetyl-D-glucosamine kinase (Rat Liver) | N-acetyl-D-glucosamine | 0.06 | - | [5] |

| N-acetyl-D-glucosamine kinase (Rat Kidney) | N-acetyl-D-glucosamine | 0.04 | - | [5] |

| N-acetylglucosamine-6-phosphate deacetylase (E. coli) | N-acetyl-D-glucosamine-6-phosphate | - | 102 | [6] |